molecular formula C7H10N2O B1430947 2-Methoxy-5-methylpyridin-4-amine CAS No. 1260663-96-4

2-Methoxy-5-methylpyridin-4-amine

Cat. No. B1430947
M. Wt: 138.17 g/mol
InChI Key: QCLQAVOXSZVEGY-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylpyridin-4-amine is a chemical compound with the CAS Number: 1260663-96-4. It has a molecular weight of 138.17 and its IUPAC name is 2-methoxy-5-methyl-4-pyridinamine .


Synthesis Analysis

The synthesis of 2-Methoxy-5-methylpyridin-4-amine involves a reaction with toluene-4-sulfonic acid in 1,4-dioxane at 95℃ for 16 hours . The reaction mixture is then absorbed on silica gel and purified by column chromatography .


Molecular Structure Analysis

The InChI code for 2-Methoxy-5-methylpyridin-4-amine is 1S/C7H10N2O/c1-5-4-9-7 (10-2)3-6 (5)8/h3-4H,1-2H3, (H2,8,9) and the InChI key is QCLQAVOXSZVEGY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Methoxy-5-methylpyridin-4-amine is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . It is very soluble, with a solubility of 3.44 mg/ml .

Scientific Research Applications

Methylating Reaction in Organic Synthesis

2-Methoxy-5-methylpyridin-4-amine has been studied in the context of organic synthesis. For instance, it has been involved in reactions to methylate tertiary amines, forming quaternary ammonium compounds. This process involves stirring methanol solutions of tertiary amines with ethene-1,1,2,2-tetracarbonitrile at room temperature, forming compounds with potential applications in various chemical syntheses (Sheverdov et al., 2018).

Structural Analysis and Physicochemical Features

Another area of research focuses on the structural and physicochemical properties of compounds related to 2-Methoxy-5-methylpyridin-4-amine. Studies have been conducted on related compounds, analyzing their tautomeric forms and how these forms impact their interaction with other molecules. Such research aids in understanding the stability and reactivity of these compounds under different conditions (Wróblewska et al., 2006).

Synthesis and Characterization in Medicinal Chemistry

In medicinal chemistry, the synthesis and characterization of compounds related to 2-Methoxy-5-methylpyridin-4-amine have been explored. The synthesis processes, structure, and properties of these compounds have been studied, contributing to the development of new drugs and medicinal agents. This includes investigations into compounds that display antimicrobial or antimalarial activities (Georgiadis, 1976).

Electropolymerisation and Optoelectronic Properties

2-Methoxy-5-methylpyridin-4-amine related compounds have been studied in the field of materials science, particularly in electropolymerization. The synthesis of optically active, water-soluble sulfonated polyanilines using these compounds has been demonstrated. This research is significant for the development of advanced materials with specific optical and electroactive properties (Strounina et al., 1999).

Corrosion Inhibition in Industrial Applications

Additionally, derivatives of 2-Methoxy-5-methylpyridin-4-amine have been investigated for their potential as corrosion inhibitors. Their effectiveness in preventing mild steel corrosion in acidic environments has been studied using electrochemical methods and theoretical calculations, suggesting applications in industrial corrosion protection (Mert et al., 2014).

Safety And Hazards

The compound has been classified with the signal word ‘Warning’. Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation. Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

While specific future directions for the use of 2-Methoxy-5-methylpyridin-4-amine are not provided in the search results, it is noted that the compound has potential implications in scientific research and industry.

Relevant Papers Unfortunately, specific peer-reviewed papers related to 2-Methoxy-5-methylpyridin-4-amine were not identified in the search results .

properties

IUPAC Name

2-methoxy-5-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLQAVOXSZVEGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-methylpyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JS Cisar, C Pietsch, LG DeRatt, E Jacoby… - Journal of Medicinal …, 2022 - ACS Publications
… The title compound was prepared according to the representative procedure of 13, except substituting 2-methoxy-5-methylpyridin-4-amine for 4-amino-3-chloropyridine in step B. MS (…
Number of citations: 2 pubs.acs.org

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